molecular formula C10H9ClN2 B14781166 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine

5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine

Cat. No.: B14781166
M. Wt: 192.64 g/mol
InChI Key: IJBZFHPNLPENOA-UHFFFAOYSA-N
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Description

5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

The synthesis of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be achieved through several synthetic routes. Common methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions typically involve readily available starting materials and can be performed under various conditions to yield the desired compound. Industrial production methods often utilize these synthetic routes on a larger scale, ensuring the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Mechanism of Action

The mechanism of action of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine analogues . While both classes of compounds share a similar core structure, this compound is unique due to its specific substituents and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds::

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-chloro-7-cyclopropylimidazo[1,5-a]pyridine

InChI

InChI=1S/C10H9ClN2/c11-10-4-8(7-1-2-7)3-9-5-12-6-13(9)10/h3-7H,1-2H2

InChI Key

IJBZFHPNLPENOA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=CN=CN3C(=C2)Cl

Origin of Product

United States

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